molecular formula C14H23N3O B1596683 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine CAS No. 40255-50-3

3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine

Cat. No.: B1596683
CAS No.: 40255-50-3
M. Wt: 249.35 g/mol
InChI Key: VHYFECUKHCCEAK-UHFFFAOYSA-N
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Description

3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine is a useful research compound. Its molecular formula is C14H23N3O and its molecular weight is 249.35 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function . The specifics of these interactions and the resulting changes would depend on the nature of the targets, which are currently unknown.

Biochemical Pathways

Given that similar compounds have been found to interact with various proteins and enzymes , it is likely that this compound could affect multiple pathways. The downstream effects of these interactions would depend on the specific pathways involved.

Result of Action

Similar compounds have been found to have various biological activities . The specific effects of this compound would depend on its targets and mode of action.

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-18-14-5-3-13(4-6-14)17-11-9-16(10-12-17)8-2-7-15/h3-6H,2,7-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYFECUKHCCEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366942
Record name 3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40255-50-3
Record name 3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-(4-(4-methoxyphenyl)piperazin-1-yl)propanenitrile (0.8 g, 3.26 mmol) in 15 mL ether was added to the suspension of LiAlH4 (0.19 g, 4.89 mmol) in 5 mL of ether. The mixture was stirred at room temperature for 16 hours, then quenched with 2N NaOH (1 mL). The ether phase was dried over MgSO4 and evaporated to dryness to give 0.68 g (84%) white solid, which was used directly without further purification. 1H NMR (400 MHz, CDCl3) δ 6.89 (d, J=9.1 Hz, 2H), 6.82 (d, J=9.1 Hz, 2H), 3.75 (s, 3H), 3.15-3.04 (m, 4H), 2.87 (s, br. 2H), 2.76 (t, J=6.8 Hz, 2H), 2.67-2.53 (m, 4H), 2.51-2.37 (m, 2H), 1.75-1.54 (m, 2H). 13C NMR (101 MHz, CDCl3) δ 153.8, 145.7, 118.1, 114.4, 56.4, 55.5, 53.48, 50.6, 40.6, 30.1. Valenta, et al. (1990) Collect. Czech. Chem. Commun. 55:797-808.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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